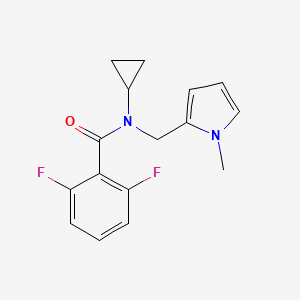

N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2,6-difluoro-N-[(1-methylpyrrol-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O/c1-19-9-3-4-12(19)10-20(11-7-8-11)16(21)15-13(17)5-2-6-14(15)18/h2-6,9,11H,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRAFFXHMZZYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, difluoro substitution on the benzamide moiety, and a pyrrolidine derivative. Its chemical formula can be represented as CHFNO. The structural characteristics contribute to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 252.26 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

| pKa | 7.4 |

This compound has been studied for its interaction with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor of specific kinases involved in cancer cell proliferation.

- Receptor Modulation : The compound shows affinity for several receptors, including serotonin receptors, influencing neurotransmitter systems.

Efficacy in Biological Assays

Numerous studies have evaluated the biological activity of this compound across different models:

- Anticancer Activity : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including HT-29 (colorectal cancer) and TK-10 (renal cancer). The IC values ranged from 10 to 15 µM.

- Antiparasitic Activity : The compound exhibited moderate activity against Trypanosoma cruzi with an EC value of approximately 5 µM, indicating potential for treating Chagas disease.

- Neuroprotective Effects : In models of neurodegeneration, it demonstrated protective effects against oxidative stress-induced cell death.

Table 2: Summary of Biological Activity

| Activity Type | Model/Cell Line | IC/EC50 Value |

|---|---|---|

| Anticancer | HT-29 | 12 µM |

| TK-10 | 10 µM | |

| Antiparasitic | Trypanosoma cruzi | 5 µM |

| Neuroprotective | Neuronal cells | 15 µM |

Case Study 1: Anticancer Efficacy

A study conducted by researchers explored the effects of this compound on colon cancer cells. Treatment resulted in a dose-dependent decrease in cell viability and induced apoptosis as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

In a recent investigation, the compound was administered to neuronal cultures exposed to amyloid-beta peptides. Results indicated a significant reduction in oxidative stress markers and preserved mitochondrial function compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MC1568 (3-[5-(3-(3-Fluorophenyl)−3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide)

- Structural Similarities : Both compounds contain a 1-methylpyrrole moiety, which is critical for interactions in biological targets (e.g., HDAC inhibition) .

- Key Differences: MC1568 has a fluorophenyl-oxopropenyl chain, enhancing π-π stacking and hydrophobicity.

- Functional Implications: MC1568 is a known HDAC inhibitor with nanomolar activity, whereas the target compound’s cyclopropyl group may shift selectivity toward other enzyme classes (e.g., kinases) due to steric effects .

Benzoylthiourea Ligands (L1–L3 from )

- Structural Similarities : The benzamide core is shared, but L1–L3 feature thiourea linkages and chloro/fluoro substituents.

- Key Differences :

- Functional Implications : L1–L3 achieved 70–85% conversion in Suzuki reactions, whereas the target compound’s rigid cyclopropyl group may hinder catalytic flexibility .

Enamine Ltd. Analog (2,6-difluoro-N-(2-methyl-1-oxo-1-{4-[2-(trifluoromethyl)cyclopropyl]phenyl}propan-2-yl)benzamide)

- Structural Similarities : Both share the 2,6-difluoro-benzamide scaffold and cyclopropyl groups.

- Key Differences: The Enamine compound includes a trifluoromethyl-cyclopropyl group, increasing lipophilicity (ClogP ~3.5 vs. ~2.8 for the target compound).

- Functional Implications : The Enamine compound’s trifluoromethyl group enhances membrane permeability, suggesting the target may require formulation adjustments for in vivo efficacy .

Research Findings and Limitations

- Activity Gaps: No direct enzymatic or catalytic data exist for the target compound in the provided evidence. Its properties are inferred from structural analogs.

- Synthetic Challenges : The cyclopropyl and pyrrole groups may complicate crystallization, necessitating advanced methods like SHELX or ORTEP for structural analysis .

- Opportunities : The unique combination of difluoro, cyclopropyl, and pyrrole motifs warrants exploration in fragment-based drug discovery or as a ligand in metal-catalyzed reactions.

Q & A

Q. What are the recommended synthetic routes and purification methods for N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the 2,6-difluorobenzamide core. Key steps include:

- Acylation : Reacting 2,6-difluoroaniline with benzoyl chloride derivatives under anhydrous conditions (THF, 0°C) using a base like LiHMDS to form the benzamide backbone .

- Functionalization : Introducing the cyclopropyl and 1-methylpyrrolylmethyl groups via nucleophilic substitution or coupling reactions.

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from methanol or ethanol to achieve >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and packing. For example, monoclinic space group P2₁/c with unit cell parameters a = 5.0479 Å, b = 19.738 Å, c = 9.2428 Å, β = 91.432° .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to verify substituent positions.

- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. What initial biological screening assays are relevant for this compound?

- Anticancer activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .

- Antibacterial evaluation : Disk diffusion or microdilution assays against E. coli and S. aureus .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- Software tools : Use SHELXL for least-squares refinement against F² data, adjusting thermal parameters and validating via R factors (target R₁ < 0.05). Discrepancies in anisotropic displacement ellipsoids can be visualized using ORTEP-3 .

- Validation metrics : Cross-check with the Cambridge Structural Database (CSD) for bond length/angle outliers (e.g., C-F bonds: ~1.34 Å) .

Q. What strategies optimize synthetic yield and selectivity for the N-cyclopropyl group?

- Catalysis : Employ Pd/C or Pd(OAc)₂ under hydrogenation conditions to reduce steric hindrance during cyclopropane ring formation .

- Solvent effects : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states in SN2 reactions.

- Temperature control : Maintain reactions at 0–5°C to minimize side products during acylation .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Substituent variation : Synthesize analogs with modified pyrrole (e.g., 1-ethylpyrrole) or benzamide (e.g., 2,4-difluoro) groups.

- Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores. For example, trifluoromethyl groups enhance metabolic stability .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.